molecular formula C11H11BrN2O2 B2602711 Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-04-0

Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B2602711
Key on ui cas rn: 59128-04-0
M. Wt: 283.125
InChI Key: VBLCCEAJXYZCRL-UHFFFAOYSA-N
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Patent
US07902369B2

Procedure details

4.90 ml of ethyl4-chloro-3-oxobutanoate was dissolved in 50 ml of ethanol, 5.19 g of 2-amino-5-bromopyridine was added, and the mixture was stirred all night by heating under reflux. After cooling down to room temperature, the solvents were distilled outunder reduced pressure, and then, ethyl acetate followed by saturated sodium bicarbonate aqueous solution were added. Organic layer was dried with anhydrous sodium sulfate, and the solvents were distilled outunder reduced pressure. The obtained residues were purified by preparative thin-layer chromatography (hexane:ethyl acetate=60:40) to obtain 9.49 mg of the above compound as a white solid.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=O)[CH2:7]Cl)[CH3:2].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1>C(O)C>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]1[N:11]=[C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]2[CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)OC(CC(CCl)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.19 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred all night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled outunder reduced pressure
ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled outunder reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residues were purified by preparative thin-layer chromatography (hexane:ethyl acetate=60:40)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1N=C2N(C=C(C=C2)Br)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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